molecular formula C18H19NO5 B5718907 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide

Cat. No. B5718907
M. Wt: 329.3 g/mol
InChI Key: NBFBLMQYIOESER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide, also known as Y-27632, is a small molecule inhibitor that selectively inhibits Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a key regulator of cell shape, motility, and adhesion, and is involved in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and migration. Y-27632 has been widely used in scientific research as a tool to investigate the role of ROCK in various biological processes.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide selectively inhibits ROCK by binding to the ATP-binding site of the kinase domain. ROCK is a downstream effector of the small GTPase RhoA, which regulates actin cytoskeleton organization and cell shape. ROCK phosphorylates a variety of substrates, including myosin light chain, LIM kinase, and ezrin/radixin/moesin proteins, which are involved in actin cytoskeleton organization, cell adhesion, and cell motility. By inhibiting ROCK activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide disrupts these processes and alters cellular behavior.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit smooth muscle contraction, reduce endothelial cell permeability, and promote neurite outgrowth in neuronal cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide has also been shown to inhibit cancer cell migration and invasion, and to induce apoptosis in cancer cells. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide has several advantages as a research tool. It is highly selective for ROCK, and has minimal off-target effects. It is also relatively stable and easy to use in cell culture experiments. However, there are some limitations to its use. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide can be toxic at high concentrations, and its effects can be cell type-specific. In addition, the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide on cellular behavior are not well understood.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide. One area of interest is the role of ROCK in cancer progression and metastasis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide has been shown to inhibit cancer cell migration and invasion, but its effects on tumor growth and metastasis are not well understood. Another area of interest is the role of ROCK in cardiovascular disease. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide has been shown to have cardioprotective effects, but its effects on vascular function and atherosclerosis are not well understood. Finally, there is interest in developing new ROCK inhibitors with improved selectivity and potency for use in both basic research and clinical applications.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid to form the intermediate benzodioxin carboxylic acid. This intermediate is then converted to the amide derivative by reaction with ethyl chloroformate, followed by reaction with 4-amino-5-cyano-2-methoxybenzoic acid to yield the final product N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide has been widely used in scientific research as a tool to investigate the role of ROCK in various biological processes. It has been shown to inhibit ROCK activity in a variety of cell types, including smooth muscle cells, endothelial cells, and cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide has been used to study the role of ROCK in cell migration, cell adhesion, cell proliferation, and cell differentiation. It has also been used to investigate the role of ROCK in various disease states, including cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-3-22-14-6-4-12(10-16(14)21-2)18(20)19-13-5-7-15-17(11-13)24-9-8-23-15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFBLMQYIOESER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methoxybenzamide

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